molecular formula C7H12ClNO B6251267 1-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 473795-37-8

1-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No. B6251267
CAS RN: 473795-37-8
M. Wt: 161.6
InChI Key:
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Description

1-azabicyclo[3.2.1]octan-3-one hydrochloride, also known as 1-azabicyclo[3.2.1]octan-3-ol hydrochloride, is a cyclic organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol, and has a melting point of 133-136°C. 1-azabicyclo[3.2.1]octan-3-one hydrochloride is a useful chemical intermediate for the synthesis of a variety of organic compounds and has several applications in scientific research.

Mechanism of Action

1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride acts as a nucleophile in organic reactions. It is able to react with electrophiles, such as halogens, to form new covalent bonds. It is also able to react with other nucleophiles, such as amines, to form new covalent bonds. Additionally, 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride can act as a Lewis acid, meaning that it can accept electrons from other molecules in order to form new covalent bonds.
Biochemical and Physiological Effects
1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride has several advantages for use in laboratory experiments. It is soluble in water and ethanol, which makes it easy to use in aqueous and organic reactions. It is also relatively stable, and does not easily decompose under normal laboratory conditions. Additionally, it is inexpensive and widely available.
However, 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride does have some limitations for use in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in organic reactions. Additionally, it is not very reactive, which can limit its use in certain types of reactions.

Future Directions

1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride has potential applications in a variety of fields, including medicinal chemistry and materials science. It could be used to synthesize new pharmaceuticals and materials with improved properties. Additionally, it could be used to study the structure and reactivity of organic molecules, and to develop new methods for organic synthesis. Finally, it could be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.

Synthesis Methods

1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-ol with thionyl chloride to form 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one chloride. The second step involves the reaction of 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one chloride with hydrochloric acid to form 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride.

Scientific Research Applications

1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride has several applications in scientific research. It has been used in the synthesis of several organic compounds, such as amino acids, peptides, and heterocyclic compounds. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of pharmaceuticals. In addition, 1-azabicyclo[3.2.1]octan-3-one hydrochloride[3.2.1]octan-3-one hydrochloride has been used to study the structure and reactivity of organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azabicyclo[3.2.1]octan-3-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "1,5-dibromopentane", "sodium hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Deprotonation of 2-pyrrolidone with sodium hydride to form the corresponding enolate.", "Step 2: Alkylation of the enolate with 1,5-dibromopentane to form the precursor compound.", "Step 3: Cyclization of the precursor compound by heating in the presence of a base to form 1-azabicyclo[3.2.1]octan-3-one.", "Step 4: Quaternization of 1-azabicyclo[3.2.1]octan-3-one with hydrochloric acid to form 1-azabicyclo[3.2.1]octan-3-one hydrochloride." ] }

CAS RN

473795-37-8

Product Name

1-azabicyclo[3.2.1]octan-3-one hydrochloride

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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